molecular formula C18H26N2O3 B7915701 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915701
M. Wt: 318.4 g/mol
InChI Key: RVKFWGKRCHJUPE-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354019-57-0) is a carbamate derivative featuring a piperidine core substituted with a cyclopropyl group and a 2-hydroxyethyl moiety. The benzyl ester serves as a protective group, commonly employed in organic synthesis to stabilize reactive intermediates. Key properties include:

  • Molecular weight: 318.42 g/mol .
  • Stereochemistry: The compound exists in the (S)-configuration at the piperidine-3-yl position, as indicated by its enantiomerically pure form .
  • Applications: Likely used as a synthetic intermediate in medicinal chemistry, particularly for piperidine-based drug candidates.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFWGKRCHJUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Esterification

The final step involves benzyl ester formation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Triethylamine (Et₃N) is critical for neutralizing HCl byproducts:

Intermediate+Cbz-ClEt3N, DCMCarbamate ester\text{Intermediate} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carbamate ester}

Optimization studies reveal that slow reagent addition (over 30 minutes) and 0°C reaction temperatures minimize side reactions, improving yields from 70% to 85%.

Advanced Catalytic Strategies

Indium(III) Chloride-Mediated Synthesis

InCl₃ catalyzes esterification and cyclopropanation in one-pot systems, reducing step count. A representative protocol involves:

  • Mixing 1-(2-hydroxy-ethyl)-piperidin-3-amine (1 eq), cyclopropyl isocyanate (1.2 eq), and InCl₃ (20 mol%) in 50% ethanol .

  • Ultrasonic irradiation (25 kHz, 40°C, 20 minutes).

  • Adding benzyl chloroformate (1.1 eq) and stirring for 4 hours.

This method achieves an 89% yield, surpassing traditional sequential approaches.

Palladium-Catalyzed Allylic Amination

Palladium catalysts enable direct coupling of cyclopropane fragments to piperidine intermediates. For example, Pd(OAc)₂ (3 mol%) with dppf ligand facilitates allylic amination at 60°C in toluene, yielding 74% product.

Reaction Optimization and Challenges

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics and yields. Comparative studies show:

SolventDielectric ConstantYield (%)
DMF36.778
THF7.565
EtOH/H₂O24.389

Aqueous ethanol (50%) emerges as optimal for InCl₃-catalyzed reactions due to balanced polarity and environmental benefits.

Temperature and Time

Elevated temperatures (80°C) accelerate piperidine alkylation but risk decomposition. Time-course analyses recommend 12-hour reactions for >75% conversion.

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, cyclopropyl CH₂), 3.45 (t, J = 6 Hz, piperidine CH₂), 4.55 (s, benzyl CH₂).

  • HRMS : m/z calc. for C₁₈H₂₆N₂O₃ [M+H]⁺: 319.2021; found: 319.2018.

Industrial-Scale Considerations

Scaling production requires addressing:

  • Cost of Catalysts : Pd-based systems are costly ($320/g vs. $50/g for CuI).

  • Waste Management : InCl₃ generates less toxic byproducts than Zn-based methods.

  • Throughput : Ultrasonic reactors reduce batch times by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Regeneration of the hydroxyethyl group from the carbonyl compound.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.

    Pharmacology: The compound can be studied for its potential as a drug candidate, including its pharmacokinetics and pharmacodynamics.

    Industrial Chemistry: It can be used in the synthesis of polymers and other materials due to its reactive ester group.

Mechanism of Action

The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Weight (g/mol) Key Substituents Ester Group Notable Features References
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester 318.42 Cyclopropyl, hydroxyethyl-piperidine Benzyl High steric hindrance; potential for hydrogen bonding via hydroxyethyl group
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 284.40 Cyclopropyl, hydroxyethyl-piperidine tert-Butyl Increased lipophilicity; acid-labile ester for controlled release
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester 306.41 Ethyl, hydroxyethyl-piperidine Benzyl Reduced steric hindrance compared to cyclopropyl; simpler alkyl chain
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl, chloroacetyl-pyrrolidine Benzyl Pyrrolidine core with reactive chloroacetyl group for further derivatization
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclopropyl, hydroxyethyl-cyclohexyl Benzyl Cyclohexyl ring alters conformational flexibility and solubility

Key Differences and Implications

Ester Group Variability: Benzyl vs. tert-Butyl Esters: The benzyl ester (target compound) is stable under acidic conditions but cleavable via hydrogenolysis, making it suitable for catalytic deprotection. In contrast, the tert-butyl ester (analogue) is acid-labile, enabling controlled release in acidic environments (e.g., tumor microenvironments) . Ethyl vs.

Core Heterocycle Modifications :

  • Piperidine vs. Pyrrolidine : The pyrrolidine analogue () features a five-membered ring, increasing ring strain and altering hydrogen-bonding capacity. The chloroacetyl group introduces electrophilicity for nucleophilic substitution reactions .
  • Cyclohexyl vs. Piperidine : The cyclohexyl derivative () offers greater conformational flexibility, which may improve solubility but reduce binding affinity for rigid receptors .

Functional Group Impact: The hydroxyethyl group in the target compound enhances water solubility, critical for oral bioavailability. In contrast, methoxymethyl derivatives (e.g., 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol, ) prioritize lipophilicity for blood-brain barrier penetration .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H26N2O3
  • Molecular Weight : 318.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

Enzyme Inhibition

Recent studies have indicated that this compound may exhibit inhibitory effects on specific kinases, which are crucial for various cellular processes. For instance, it has been shown to inhibit the activity of certain plasmodial kinases, which are important targets in antimalarial drug development .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimalarial Activity : The compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum strains, with EC50 values indicating its potency in inhibiting parasite growth.
  • Neurotransmitter Modulation : Preliminary data suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Table 1: Biological Activity Summary

Activity TypeTargetEC50/IC50 ValueReference
AntimalarialPfGSK3552 ± 37 nM
AntimalarialPfPK61400 ± 13 nM
Kinase InhibitionVarious Human KinasesVariable

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

  • Antimalarial Efficacy : A study conducted by Kato et al. demonstrated that compounds structurally related to this compound showed promising results in inhibiting the growth of multiple strains of P. falciparum in vitro, suggesting potential for further development as antimalarial agents .
  • Neuropharmacology : Research focusing on the modulation of neurotransmitter systems revealed that derivatives of this compound could enhance synaptic transmission, indicating a possible role in treating conditions such as depression or anxiety disorders.

Q & A

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

Methodological Answer:

  • Storage: Store in sealed, inert containers under an inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and light, as cyclopropyl and carbamate groups are prone to hydrolysis and photodegradation .
  • Handling: Use gloves (nitrile), safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases to prevent decomposition .

Q. How can the molecular structure of this compound be confirmed analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • Cyclopropyl protons: δ 0.5–1.5 ppm (split into multiplets due to ring strain).
    • Benzyl ester carbonyl: δ 165–170 ppm in 13C^{13}C-NMR.
    • Piperidine protons: δ 2.5–3.5 ppm (split by adjacent hydroxyethyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C18_{18}H24_{24}N2_2O4_4) with <2 ppm error .

Q. What solvents are compatible for experimental use with this compound?

Methodological Answer:

  • Polar aprotic solvents: DMF, DMSO, or acetonitrile for reactions involving nucleophilic substitutions (e.g., ester hydrolysis).
  • Non-polar solvents: Toluene or dichloromethane for Pd-catalyzed cross-coupling reactions. Avoid alcohols (e.g., MeOH) to prevent transesterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during synthetic modifications of the piperidine moiety?

Methodological Answer:

  • Problem: Steric hindrance from the hydroxyethyl group may reduce nucleophilic substitution efficiency.
  • Optimization:
    • Use bulky bases (e.g., DBU) to deprotonate the hydroxyethyl group and enhance nucleophilicity.
    • Conduct kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures (25–60°C) to identify optimal conditions .
  • Validation: Monitor reaction progress via LC-MS and compare yields with/without additives (e.g., crown ethers for cation chelation) .

Q. What strategies mitigate instability during long-term biological assays involving this compound?

Methodological Answer:

  • Stabilization: Co-administer antioxidants (e.g., ascorbic acid) to prevent oxidative degradation of the cyclopropyl ring.
  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce hydrolysis .
  • Monitoring: Perform periodic HPLC-UV (λ = 254 nm) to quantify degradation products over 24–72 hours .

Q. How can the Heck reaction be optimized for incorporating this compound into heterocyclic systems?

Methodological Answer:

  • Catalyst System: Use Pd(OAc)2_2 (5 mol%) with SPhos ligand (10 mol%) in toluene/1,4-dioxane (3:1 v/v) at 80°C.
  • Substrate Preparation: Pre-activate the benzyl ester via silylation (e.g., TMSCl) to enhance electrophilicity.
  • Yield Improvement: Add Et3_3SiH (1.2 eq.) to reduce byproduct formation (e.g., β-hydride elimination) .

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